molecular formula C24H39N11O5 B14179545 L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine CAS No. 922729-20-2

L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine

Cat. No.: B14179545
CAS No.: 922729-20-2
M. Wt: 561.6 g/mol
InChI Key: UNIVELKOOAOYGD-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: leucine, histidine, ornithine, and another histidine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo several types of chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form various products.

    Reduction: Reduction reactions can modify the diaminomethylidene group.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine depends on its specific biological activity. Generally, peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins. The diaminomethylidene group may play a role in binding to specific targets or modulating the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-histidyl-L-ornithyl-L-histidine: Similar structure but without the diaminomethylidene group.

    L-Leucyl-L-histidyl-L-ornithyl-L-lysine: Similar structure with lysine instead of histidine.

    L-Leucyl-L-histidyl-L-ornithyl-L-arginine: Similar structure with arginine instead of histidine.

Uniqueness

L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to specific targets or alter its stability and solubility.

Properties

CAS No.

922729-20-2

Molecular Formula

C24H39N11O5

Molecular Weight

561.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C24H39N11O5/c1-13(2)6-16(25)20(36)34-18(7-14-9-28-11-31-14)22(38)33-17(4-3-5-30-24(26)27)21(37)35-19(23(39)40)8-15-10-29-12-32-15/h9-13,16-19H,3-8,25H2,1-2H3,(H,28,31)(H,29,32)(H,33,38)(H,34,36)(H,35,37)(H,39,40)(H4,26,27,30)/t16-,17-,18-,19-/m0/s1

InChI Key

UNIVELKOOAOYGD-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.